1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one

Physicochemical profiling Lead optimization Property-based design

1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a bicyclic heterocycle belonging to the pyrrolo[2,3-d]pyridazin-7-one class, characterized by a fused pyrrole–pyridazinone core bearing a benzyl substituent at the N1 position (molecular formula C₁₃H₁₁N₃O, MW 225.25 g/mol). The scaffold integrates a hydrogen-bond-donor (N–H at position and four hydrogen-bond-acceptor sites (tPSA = 64 Ų), with a computed logP of 2.78 and a single rotatable bond (the benzyl methylene), yielding a rigid, low-fraction-sp³ (0.08) framework.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B8075812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3
InChIInChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)
InChIKeyOKPAQVDUXXJLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one (CAS 1936044-53-9): Core Scaffold Identity and Procurement-Relevant Specifications


1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a bicyclic heterocycle belonging to the pyrrolo[2,3-d]pyridazin-7-one class, characterized by a fused pyrrole–pyridazinone core bearing a benzyl substituent at the N1 position (molecular formula C₁₃H₁₁N₃O, MW 225.25 g/mol) [1]. The scaffold integrates a hydrogen-bond-donor (N–H at position 6) and four hydrogen-bond-acceptor sites (tPSA = 64 Ų), with a computed logP of 2.78 and a single rotatable bond (the benzyl methylene), yielding a rigid, low-fraction-sp³ (0.08) framework [1]. Commercially, the compound is supplied at ≥95% purity (with certain vendors offering 97%) and is catalogued under CAS 1936044-53-9 . The pyrrolo[2,3-d]pyridazin-7-one nucleus has been validated across multiple target classes—including RIPK1, PDE4, BTK, and HER-2 kinases—establishing the core as a privileged scaffold for kinase inhibitor design [2][3]. The 1-benzyl substitution is not a default choice; it occupies a distinct structural niche between the minimal 1-H analog and more elaborate 1-aryl or 1-alkyl derivatives, and its procurement therefore requires justification based on quantifiable differentiation, which is examined in the evidence sections below.

Why 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one Cannot Be Replaced by 1-H, 1-Methyl, or Other 1-Alkyl Analogs in Structure-Focused Programs


The pyrrolo[2,3-d]pyridazin-7-one scaffold is not a monolithic pharmacophore; the identity of the N1 substituent fundamentally alters both physicochemical properties and biological target engagement. The 1-H analog (CAS 1491794-37-6, MW 135.12) lacks the lipophilic bulk required to occupy hydrophobic subpockets exploited by potent kinase inhibitors, while the 1-methyl analog (CAS 2633638-14-7, MW 149.15) provides minimal steric extension [1]. Published SAR from two independent target classes demonstrates quantifiable sensitivity to the 1-position: in the PDE4 inhibitor series, an isopropyl at position 1 (compound 9e) delivered 8-fold subtype selectivity (PDE4B IC₅₀ = 0.32 µM vs. PDE4D IC₅₀ = 2.5 µM), with the authors explicitly concluding that 'the best arranged groups around the pyrrolopyridazinone core are an isopropyl at position-1' [2]. In the RIPK1 inhibitor series, 1-substitution patterns on the 4-amino-pyrrolo[2,3-d]pyridazin-7-one template directly modulated binding affinity (RIPK1 Kd = 3.5 nM for optimized derivative 13c) and oral bioavailability (F = 59.55%) [3]. The 1-benzyl compound occupies a distinct property space—computed logP 2.78 vs. an estimated ~1.0–1.5 for the 1-methyl analog—offering a differentiated balance of lipophilicity, π-stacking potential, and a single rotatable bond that restricts conformational entropy relative to longer alkyl chains [1]. Substituting a less lipophilic, less sterically demanding 1-substituent (H, methyl, ethyl) would predictably alter target binding, solubility, and metabolic stability in ways that cannot be compensated by modifications elsewhere on the core. Interchanging 1-benzyl with a 1-phenyl analog would eliminate the methylene spacer, changing the vector and flexibility of the aromatic group and altering the compound's pharmacophoric geometry. Generic substitution therefore risks program discontinuity in any optimization campaign where the N1 substituent has been tuned for a specific binding pocket or property profile.

Quantitative Differentiation Evidence for 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to 1-H and 1-Methyl Analogs

The 1-benzyl substituent shifts the physicochemical profile of the pyrrolo[2,3-d]pyridazin-7-one scaffold into a property space distinct from the minimal 1-H and 1-methyl analogs. The target compound has a measured/computed logP of 2.78, a topological polar surface area (tPSA) of 64 Ų, one hydrogen-bond donor (N6–H), and a single rotatable bond (the benzyl methylene) [1]. The 1-H analog (CAS 1491794-37-6, MW 135.12, C₆H₅N₃O) possesses an identical HBD count and PSA but an estimated logP of approximately 0.8–1.2 (based on an ~1.6 logP unit increase conferred by the benzyl group), and zero rotatable bonds beyond the core . The 1-methyl analog (CAS 2633638-14-7, MW 149.15, C₇H₇N₃O) has an estimated logP of approximately 1.0–1.5 and likewise zero rotatable bonds extending from the core . The ~1.3–2.0 logP unit increase relative to these analogs is quantitatively significant: it crosses a lipophilicity threshold relevant for membrane permeability while remaining below the logP >3–4 range associated with elevated promiscuity and poor solubility [2].

Physicochemical profiling Lead optimization Property-based design

Synthetic Handle Differentiation: Benzyl Group as a Latent 1-H Precursor Via Hydrogenolysis

The 1-benzyl substituent serves a dual role not available to 1-methyl, 1-ethyl, or 1-isopropyl analogs: it functions simultaneously as a lipophilic pharmacophoric element and as a cleavable protecting group. Catalytic hydrogenolysis (H₂, Pd/C) or treatment with boron trichloride (BCl₃) quantitatively removes the benzyl group to liberate the 1-H pyrrolo[2,3-d]pyridazin-7-one core, a transformation demonstrated across multiple pyrrolo[2,3-d]pyridazin-7-one nucleoside syntheses where benzyl ether and benzyl amine protecting groups were removed with BCl₃ in >80% yield to afford the free 1-H derivatives [1]. The benzyl C–N bond at N1 also provides a site for electrophilic substitution (e.g., nitration, halogenation) on the phenyl ring, enabling late-stage functionalization without perturbing the core . In contrast, the 1-methyl analog cannot be deprotected to the 1-H compound under any selective conditions, and the 1-isopropyl analog cannot be removed without destroying the core. This synthetic versatility is quantified by the availability of the 1-H scaffold (CAS 1491794-37-6) as a distinct commercial product that can be accessed from the 1-benzyl compound via a single step, effectively giving researchers two scaffolds from one procurement .

Synthetic chemistry Protecting group strategy Late-stage diversification

Class-Level Kinase Inhibition Precedent: The Pyrrolo[2,3-d]pyridazin-7-one Scaffold Demonstrates Sub-Nanomolar Target Engagement in RIPK1 and Nanomolar Potency in BTK

While no published biochemical IC₅₀ data exist for the specific 1-benzyl derivative, the pyrrolo[2,3-d]pyridazin-7-one scaffold has been validated in quantitative kinase inhibition assays that establish a class-level performance benchmark against which any novel 1-substituted analog can be contextualized. In the RIPK1 series, compound 13c (a 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative) exhibited RIPK1 kinase inhibition with IC₅₀ = 59.8 nM and binding affinity Kd = 3.5 nM, with >485-fold selectivity over RIPK3 (Kd = 1,700 nM) and >8,500-fold selectivity over MLKL (Kd > 30,000 nM) [1]. The same compound blocked TNFα-induced necroptosis in human and murine cells with EC₅₀ = 1.06–4.58 nM and demonstrated oral bioavailability of 59.55% in mice with a half-life of 75.33 min [1]. In a structurally distinct series targeting BTK, 4-amino-3-(4-phenoxyphenyl)-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one derivatives achieved IC₅₀ < 10 nM in ADP-Glo BTK kinase assays [2]. In the PDE4 inhibitor series, optimal 1-position substitution with isopropyl (compound 9e) delivered PDE4B IC₅₀ = 0.32 µM with 8-fold selectivity over PDE4D (IC₅₀ = 2.5 µM), and a favorable HARBS/PDE4B ratio of 147 [3]. These data collectively establish that the pyrrolo[2,3-d]pyridazin-7-one core is compatible with low-nanomolar kinase inhibition, and that the 1-substituent is a critical determinant of potency, selectivity, and pharmacokinetics [1][3].

Kinase inhibition RIPK1 BTK Necroptosis Anti-inflammatory

Purity Specification and Procurement-Grade Differentiation: 95% vs. 97% Minimum Purity Across Vendor Sources

Commercial availability data for 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one reveals a tiered purity landscape that has practical implications for procurement decisions. ChemicalBook-listed suppliers offer the compound at 95% minimum purity (pack sizes: 5 g to 5 kg), while Leyan (Shanghai皓鸿) supplies it at 97% purity with catalog number 1940762 . Chemenu lists the compound at 95%+ purity (catalog CM616731) . This 2% absolute purity difference between the 95% and 97% grades translates to a 40% reduction in maximum total impurity burden (5% → 3%), which is consequential for assays sensitive to trace impurities (e.g., cellular phenotypic screens, SPR-based binding assays). In comparison, the 1-methyl analog (CAS 2633638-14-7) is listed at 97% purity by ChemicalBook suppliers, and the 1-H analog (CAS 1491794-37-6) is available only from select vendors with less clearly specified purity . For procurement officers, the 1-benzyl compound offers the advantage of multiple qualified supplier options with documented purity specifications, reducing single-source supply risk.

Compound procurement Purity specification Screening library quality

Structural Rigidity and Conformational Restriction: Single Rotatable Bond as a Differentiator from Multi-Rotatable-Bond Analogs

The 1-benzyl compound possesses exactly one rotatable bond beyond the rigid bicyclic core (the CH₂–phenyl bond), resulting in a fraction sp³ of 0.08 and limiting the accessible conformational space to essentially two torsional states (gauche and anti) [1]. This degree of conformational restriction is not shared by analogs bearing longer N1-alkyl chains: a 1-(n-butyl) analog would introduce three additional rotatable bonds, increasing the entropic penalty upon binding by an estimated 0.8–1.2 kcal/mol per freely rotatable bond in solution [2]. A 1-phenethyl analog would add two rotatable bonds versus 1-benzyl while maintaining a similar aromatic surface. By minimizing rotatable bond count while retaining a phenyl ring for π-interactions, the 1-benzyl substitution achieves a favorable ligand efficiency profile: higher fraction of heavy atoms engaged in rigid scaffold (17 heavy atoms, 1 rotatable bond) vs. hypothetical 1-(3-phenylpropyl) analog (19 heavy atoms, 4 rotatable bonds) [1]. This property is particularly relevant for fragment-based drug design, where every rotatable bond retained in the hit-to-lead progression can reduce ligand efficiency by 0.3–0.5 kcal/mol per heavy atom [3].

Conformational restriction Entropic penalty Ligand efficiency Fragment-based design

Benzyl-Specific π-Stacking and Hydrophobic Pocket Occupancy: Pharmacophoric Differentiation from 1-Cycloalkyl and 1-Heteroaryl Analogs

The benzyl group at N1 provides a planar aromatic surface capable of engaging in edge-to-face or parallel-displaced π-stacking interactions with protein aromatic residues (Phe, Tyr, Trp), a pharmacophoric capability absent in 1-cycloalkyl (cyclopropyl, cyclohexyl) or 1-alkyl (methyl, isopropyl) analogs [1]. In the RIPK1 inhibitor co-crystal structures of related pyrrolo[2,3-d]pyridazin-7-one derivatives, hydrophobic subpockets adjacent to the ATP-binding site accommodate aromatic substituents, and the orientation of the N1 group influences the trajectory of the 4-amino substituent that engages the hinge region [2]. The benzyl methylene spacer places the phenyl ring approximately 2.5 Å further from the core than a directly attached 1-phenyl substituent, altering the vector and reach of the aromatic group—a difference that can determine whether the phenyl ring occupies a deep hydrophobic pocket or clashes with the protein surface. Published SAR from the PDE4 series explicitly demonstrates that the 1-position group identity is a primary determinant of subtype selectivity: isopropyl at N1 (compound 9e) conferred 8-fold PDE4B/D selectivity, while alternative 1-substituents produced different selectivity ratios [3]. These data support the inference that the 1-benzyl compound will exhibit a selectivity fingerprint distinct from any published 1-substituted analog, driven by the unique combination of aromaticity, spacer length, and conformational restriction.

π-Stacking interactions Hydrophobic pocket Kinase hinge region Structure-based design

Optimal Research and Industrial Application Scenarios for 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one Based on Differentiation Evidence


Kinase Inhibitor Screening Library Design Targeting RIPK1, BTK, or PDE4 with Unexplored N1-Substituent Space

The scaffold's validated performance against RIPK1 (IC₅₀ = 59.8 nM, Kd = 3.5 nM), BTK (IC₅₀ < 10 nM), and PDE4 (IC₅₀ = 0.32 µM) makes the pyrrolo[2,3-d]pyridazin-7-one core a high-value addition to kinase-focused screening collections [1][2]. The 1-benzyl compound specifically fills a substituent gap not represented among published 4-amino or 2-ethoxycarbonyl derivatives, where 1-position SAR has been systematically explored for isopropyl, aryl, and heteroaryl groups but not for benzyl [1][3]. In a library design context, including the 1-benzyl analog alongside the 1-H and 1-methyl versions enables systematic probing of lipophilic bulk tolerance at the N1-adjacent pocket, with the 1-benzyl compound providing a unique logP (2.78) and π-stacking surface not achievable by any other commercial 1-substituted variant [4].

Fragment-to-Lead Optimization Requiring a Conformationally Restricted Phenyl-Bearing Scaffold

The 1-benzyl compound's single rotatable bond and rigid bicyclic core (fraction sp³ = 0.08) make it an ideal starting point for fragment-based drug discovery programs where ligand efficiency is paramount [4]. With only one freely rotatable bond beyond the core and a molecular weight of 225 Da—well within fragment space (<300 Da)—this compound can serve as a fragment hit or an early lead scaffold for targets where a phenyl group must be positioned with minimal entropic cost. The phenyl ring's placement at ~2.5 Å from the core via the methylene spacer enables it to engage deep hydrophobic pockets without the conformational flexibility penalty of longer alkyl linkers, a property explicitly quantified by the estimated +0.8–1.2 kcal/mol advantage per eliminated rotatable bond relative to 1-phenethyl or 1-(3-phenylpropyl) analogs [5].

Synthetic Chemistry Programs Requiring a Dual-Purpose Protecting Group/Pharmacophore at N1

In multi-step synthetic sequences targeting pyrrolo[2,3-d]pyridazin-7-one derivatives, the 1-benzyl group serves as a traceless protecting group that can be removed via hydrogenolysis (H₂/Pd-C) or BCl₃ treatment to reveal the 1-H core, with deprotection yields of 80–95% demonstrated on structurally analogous substrates [6]. This dual functionality—pharmacophoric benzyl group during screening, latent 1-H for downstream diversification—reduces the number of independent building blocks required in a medicinal chemistry campaign. A medicinal chemistry team can procure the 1-benzyl compound, screen it for activity, and if the benzyl group is not tolerated, deprotect to 1-H and re-functionalize without re-synthesizing the core. This contrasts with 1-methyl or 1-isopropyl analogs, which are terminal substituents with no synthetic escape route [3].

High-Throughput Screening Where Impurity-Sensitive Assay Formats Demand 97% Minimum Purity

For screening cascades employing label-free biophysical methods (SPR, DSF, ITC) or high-content cellular imaging assays, trace impurities at the 3–5% level can generate false-positive hit calls that consume triage resources. The availability of the 1-benzyl compound at 97% purity (Leyan 1940762) with a maximum impurity burden of 3% represents a 40% reduction in potential interferents compared to the 95% grade . For a screening library of 100,000 compounds, a shift from 95% to 97% average purity could theoretically eliminate up to 2,000 false-positive-generating impurities, directly impacting hit confirmation rates and reducing downstream validation costs . The multi-vendor availability (Chemenu, Leyan, ChemicalBook-listed suppliers) further mitigates supply chain risk for large-scale screening operations .

Quote Request

Request a Quote for 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.